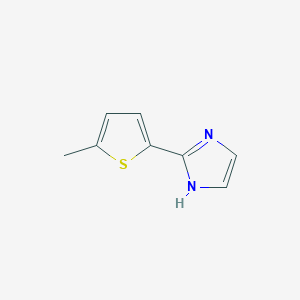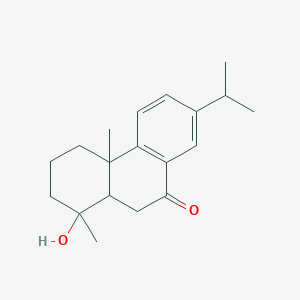
19-r-4-Hydroxyabieta-8,11,13-trien-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
19-r-4-Hydroxyabieta-8,11,13-trien-7-one is a diterpenoid compound derived from abietane. It is known for its unique structure and significant biological activities. This compound is part of a larger family of abietane diterpenoids, which are commonly found in coniferous plants and have been studied for their diverse pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 19-r-4-Hydroxyabieta-8,11,13-trien-7-one typically involves the oxidation of abietic acid derivatives. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the hydroxyl group at the 4-position and the ketone group at the 7-position .
Industrial Production Methods
Industrial production of this compound often involves the extraction of abietic acid from natural sources, followed by chemical modification. The process includes several steps of purification and chemical reactions to achieve the desired structure. The use of advanced chromatographic techniques ensures the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
19-r-4-Hydroxyabieta-8,11,13-trien-7-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional hydroxyl or ketone groups.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: The hydroxyl group at the 4-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various hydroxylated and ketonated derivatives of the original compound. These derivatives often exhibit enhanced or modified biological activities .
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its role in cellular signaling pathways.
Industry: Utilized in the production of high-purity natural products.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets and pathways. It operates by selectively manipulating intricate cellular signaling cascades, particularly those involved in carcinogenesis. This selective interaction leads to the inhibition of cancer cell growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 15,18-Dihydroxyabieta-8,11,13-trien-7-one
- 18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one
- 7alpha,15-Dihydroxyabieta-8,11,13-trien-18-al
Uniqueness
19-r-4-Hydroxyabieta-8,11,13-trien-7-one is unique due to its specific hydroxyl and ketone functional groups, which confer distinct biological activities. Its ability to selectively interact with cellular signaling pathways sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C19H26O2 |
|---|---|
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
1-hydroxy-1,4a-dimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one |
InChI |
InChI=1S/C19H26O2/c1-12(2)13-6-7-15-14(10-13)16(20)11-17-18(15,3)8-5-9-19(17,4)21/h6-7,10,12,17,21H,5,8-9,11H2,1-4H3 |
Clé InChI |
PTQFIYQNKVSVGM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2=O)(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


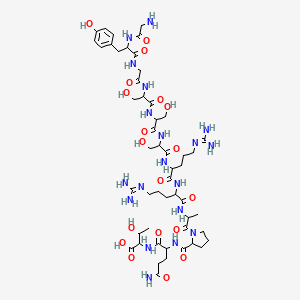
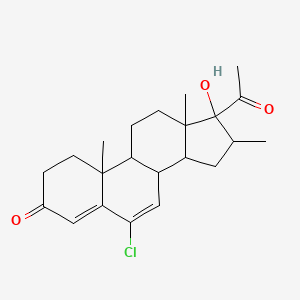
![[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride](/img/structure/B12290785.png)
![[2-(9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] pyridine-4-carboxylate](/img/structure/B12290807.png)
![{3-[(4-Amino-benzenesulfonyl)-isobutyl-amino]-1-benzyl-2-hydroxy-propyl}-carbamic acid tetrahydro-furan-3-YL ester](/img/structure/B12290812.png)
![Butanedioic acid, 1-[4-(acetylamino)phenyl] ester](/img/no-structure.png)
![1-[4-Hydroxy-4-(2-methoxyphenyl)-7,7-diphenyloctahydro-2H-isoindol-2-yl]-2-(2-methoxyphenyl)propan-1-one](/img/structure/B12290817.png)


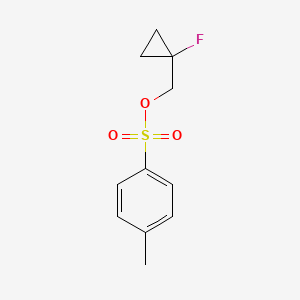
![1-[4-[8-Amino-3-(1-methylcyclopropyl)imidazo[1,5-a]pyrazin-1-yl]naphthalen-1-yl]-3-(3-fluorophenyl)urea](/img/structure/B12290875.png)
